2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane
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Overview
Description
2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is a perfluorinated compound with the molecular formula C4F8O2. This compound is characterized by the replacement of hydrogen atoms with fluorine atoms, resulting in a highly stable and inert structure. It is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane typically involves the fluorination of 1,4-dioxane. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete fluorination and to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where nucleophiles replace fluorine atoms, and electrophilic substitution, where electrophiles attack the electron-rich oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines, as well as electrophiles like halogens and acids. The reaction conditions often involve the use of polar solvents and controlled temperatures to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the type of substitution. For example, nucleophilic substitution with alkoxides can yield alkoxy-substituted dioxanes, while electrophilic substitution with halogens can produce halogenated derivatives.
Scientific Research Applications
2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its inert nature and ability to dissolve a wide range of compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions, as it can stabilize certain biological molecules.
Medicine: Research into drug delivery systems often utilizes this compound for its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, such as fluoropolymers and specialty coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane exerts its effects is primarily through its interaction with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This can lead to the stabilization of reactive intermediates and the modulation of reaction pathways. The compound’s molecular targets and pathways are often related to its ability to form strong hydrogen bonds and its role as a solvent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: This compound shares a similar perfluorinated structure but differs in its functional groups and reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another perfluorinated compound with different chain length and functional groups, leading to varied applications and properties.
Uniqueness
2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. Its high thermal stability, chemical inertness, and ability to act as a solvent for a wide range of compounds make it particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAWZONWWOUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32981-22-9 |
Source
|
Record name | 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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